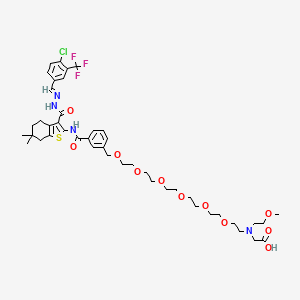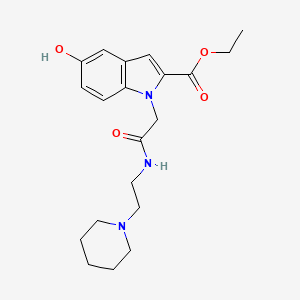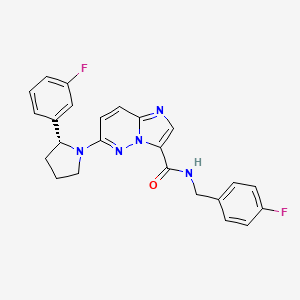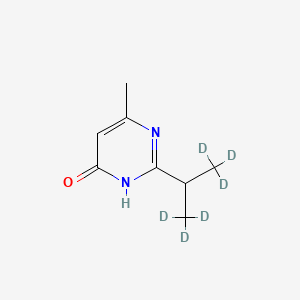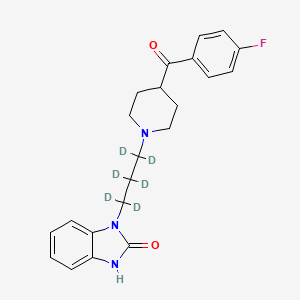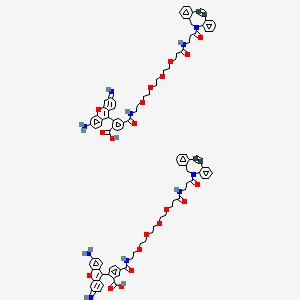methyl dihydrogen phosphate](/img/structure/B12416408.png)
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate is a complex organic compound. It is a labeled nucleotide analog, often used in biochemical and pharmaceutical research. The compound’s structure includes isotopic labeling with carbon-13, which makes it useful in various nuclear magnetic resonance (NMR) studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the labeled sugar moiety, followed by the coupling of the purine base and subsequent phosphorylation.
Preparation of Labeled Sugar Moiety: The synthesis starts with the incorporation of carbon-13 into the sugar ring. This can be achieved through the use of labeled glucose or other precursors.
Coupling with Purine Base: The labeled sugar is then coupled with the purine base (adenine) under acidic or basic conditions to form the nucleoside.
Phosphorylation: The final step involves the phosphorylation of the nucleoside to form the nucleotide. This is typically done using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can participate in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the purine base can lead to the formation of oxopurines, while substitution reactions can yield various nucleoside analogs.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate is used in NMR studies to investigate the structure and dynamics of nucleotides and nucleic acids.
Biology
In biological research, this compound is used to study DNA and RNA synthesis, repair, and interactions with proteins. The isotopic labeling allows for detailed tracking and analysis in metabolic studies.
Medicine
In medicine, it is used in the development of antiviral and anticancer drugs. The compound’s analogs can act as inhibitors of viral replication or as agents that interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of labeled drugs for pharmacokinetic and pharmacodynamic studies.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal DNA or RNA function, leading to the inhibition of replication or transcription. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its interactions and effects.
Comparison with Similar Compounds
Similar Compounds
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate: This is the non-labeled version of the compound.
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-2H4)oxolan-2-yl]methyl dihydrogen phosphate: This compound is labeled with deuterium instead of carbon-13.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate lies in its isotopic labeling with carbon-13. This labeling provides distinct advantages in NMR studies, allowing for detailed structural and dynamic analysis that is not possible with non-labeled or deuterium-labeled analogs.
Properties
Molecular Formula |
C10H14N5O8P |
|---|---|
Molecular Weight |
368.18 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1/i1+1,3+1,5+1,6+1,9+1 |
InChI Key |
RQFCJASXJCIDSX-JGIZTUKCSA-N |
Isomeric SMILES |
C1=NC2=C(N1[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


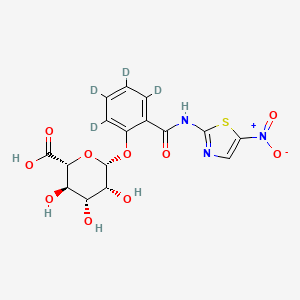
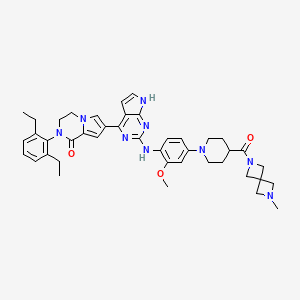
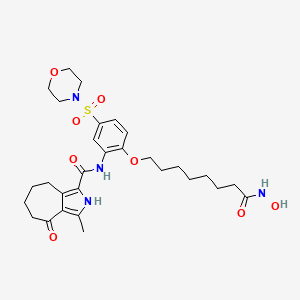
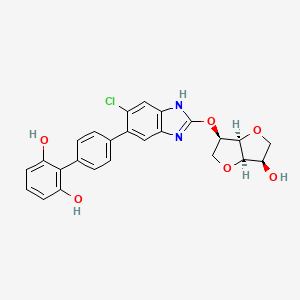

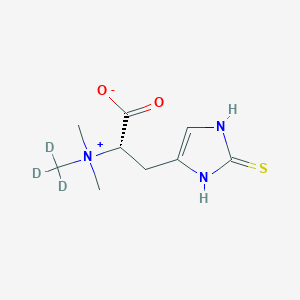
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
